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Introduction
CH7233163 is a potent, noncovalent, ATP-competitive inhibitor of the Epidermal Growth Factor

Receptor (EGFR) tyrosine kinase.[1][2] It has demonstrated significant efficacy in preclinical

models, particularly against tumors harboring mutations that confer resistance to other EGFR

inhibitors like osimertinib. This document provides detailed application notes and protocols for

the use of CH7233163 in in vivo mouse xenograft models based on published preclinical data.

Mechanism of Action
CH7233163 targets the ATP-binding site of EGFR, effectively blocking its phosphorylation and

downstream signaling pathways.[1] It has shown high potency against various EGFR

mutations, including the osimertinib-resistant Del19/T790M/C797S triple mutation, as well as

L858R/T790M/C797S, Del19/T790M, L858R/T790M, Del19, and L858R mutations.[1][2] By

inhibiting EGFR, CH7233163 suppresses critical downstream signaling cascades, primarily the

PI3K/AKT and MAPK/ERK pathways, which are key drivers of tumor cell proliferation and

survival.
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Caption: EGFR signaling pathway and the inhibitory action of CH7233163.

Data Presentation
The following tables summarize the quantitative data from preclinical studies of CH7233163 in

mouse xenograft models.

Table 1: In Vivo Efficacy of CH7233163 in a Del19/T790M/C797S_NIH3T3 Xenograft Model
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Dosage
(mg/kg)

Administrat
ion Route

Dosing
Schedule

Study
Duration

Efficacy Toxicity

Up to 100 Oral Once Daily 7 Days

Potent tumor

regression at

100 mg/kg;

significant

tumor growth

reduction at

all doses.[1]

[3]

No significant

changes in

body weight

or signs of

toxicity

observed.[3]

[4]

Table 2: In Vivo Efficacy of CH7233163 in Other NSCLC Xenograft Models

Xenograft
Model

EGFR
Mutation

Dosage
(mg/kg)

Administr
ation
Route

Dosing
Schedule

Study
Duration

Efficacy

NCI-H1975
L858R/T79

0M

Not

specified
Oral Once Daily 10 Days

Potent

inhibition of

tumor

growth,

similar to

osimertinib.

HCC827 Del19
Not

specified
Oral Once Daily 10 Days

Potent

inhibition of

tumor

growth,

similar to

osimertinib.

Experimental Protocols
In Vivo Mouse Xenograft Efficacy Study
This protocol outlines a typical efficacy study using CH7233163 in a mouse xenograft model.
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1. Animal Models and Cell Lines:

Use immunodeficient mice (e.g., BALB/c nude or NOD-SCID).

Subcutaneously implant cancer cells harboring relevant EGFR mutations (e.g.,

Del19/T790M/C797S engineered NIH3T3 cells, NCI-H1975, or HCC827).

2. Tumor Growth and Treatment Initiation:

Monitor tumor growth regularly using calipers.

When tumors reach a predetermined size (e.g., 100-200 mm³), randomize mice into

treatment and control groups.

3. Formulation and Administration of CH7233163:

Prepare a vehicle solution for oral gavage. A suggested formulation consists of 0.5%

methylcellulose and 0.1% Tween 80 in sterile water.

Suspend CH7233163 in the vehicle at the desired concentrations (e.g., 25, 50, 100 mg/kg).

Administer the compound or vehicle orally to the respective groups once daily.

4. Monitoring and Endpoints:

Measure tumor volume and body weight 2-3 times per week.

At the end of the study (e.g., 7-10 days), euthanize the mice and excise the tumors for

further analysis (e.g., pharmacodynamics).

5. Pharmacodynamic Analysis (Optional):

To assess target engagement, a satellite group of mice can be used.

After a single or multiple doses of CH7233163, collect tumor samples at various time points

(e.g., 4 and 24 hours post-dose).

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 8 Tech Support

https://www.benchchem.com/product/b10857791?utm_src=pdf-body
https://www.benchchem.com/product/b10857791?utm_src=pdf-body
https://www.benchchem.com/product/b10857791?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b10857791?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Analyze tumor lysates by Western blot to measure the phosphorylation levels of EGFR and

downstream proteins like AKT and ERK1/2.

Experimental Workflow
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Caption: Workflow for an in vivo mouse xenograft study with CH7233163.
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Conclusion
CH7233163 has demonstrated compelling anti-tumor activity in preclinical mouse xenograft

models of EGFR-mutant non-small cell lung cancer, including those resistant to osimertinib.

The provided data and protocols offer a foundation for researchers to design and execute

further in vivo studies to explore the full therapeutic potential of this compound. Careful

adherence to established animal handling and experimental guidelines is essential for

obtaining robust and reproducible results.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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